molecular formula C24H21N5O2S B2949300 3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol CAS No. 245039-40-1

3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2949300
CAS No.: 245039-40-1
M. Wt: 443.53
InChI Key: SOKCRQRLDCKMKU-UHFFFAOYSA-N
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Description

The compound 3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol (CAS: 245039-40-1) is a bipyrazol derivative with a molecular formula of C₂₄H₂₁N₅O₂S and a molecular weight of 443.52 g/mol . Its structure features:

  • A bipyrazol core with methyl groups at positions 3 and 3'.
  • A thiazolyl ring substituted with a 4-methoxyphenyl group.
  • A phenyl group at position 1'.
  • A hydroxy group at position 4.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-13-21(28(26-15)18-7-5-4-6-8-18)22-16(2)27-29(23(22)30)24-25-20(14-32-24)17-9-11-19(31-3)12-10-17/h4-14,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCZLCMHLZKNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a bipyrazole framework with thiazole and methoxyphenyl substituents. Its molecular formula is C24H21N5O2SC_{24}H_{21}N_5O_2S and it exhibits properties that may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazoline derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism
Mamedova et al. (2020) HepG23.96 - 4.38Induces apoptosis and cell cycle arrest
Study on pyrazoline hybrids MCF-71.4Inhibition of Topoisomerase II
Research on thiazole derivatives Various cancer linesNot reportedPotential telomerase inhibition

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells, as evidenced by studies showing increased apoptotic markers in treated cell lines.
  • Cell Cycle Arrest : It has been observed to halt the progression of the cell cycle at specific phases (G0/G1), preventing cancer cell proliferation.
  • Topoisomerase II Inhibition : This mechanism is crucial as it interferes with DNA replication and transcription processes essential for cancer cell survival.

Case Studies

Several case studies have reported the efficacy of related compounds in clinical or preclinical settings:

  • Pyrazoline Derivatives : A series of pyrazoline compounds were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity against HepG2 and MCF-7 cells.
  • Thiazole-Based Compounds : Thiazole derivatives similar to the target compound have shown promising results in reducing tumor growth in animal models, suggesting a potential pathway for therapeutic development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Physicochemical Properties

The compound’s structural uniqueness lies in its methoxyphenyl-thiazolyl moiety and hydroxy group , which differentiate it from analogs. Key comparisons include:

Halogen-Substituted Derivatives (Compounds 4 and 5)
  • Structure : Isostructural compounds 4 (chlorophenyl) and 5 (bromophenyl) share a similar bipyrazol-thiazolyl backbone but differ in halogen substituents .
  • Crystallography : Both crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The halogen size (Cl vs. Br) minimally affects conformation but adjusts crystal packing .
  • Biological Activity : Compound 4 exhibits antimicrobial activity , attributed to the chlorophenyl group’s electron-withdrawing effects, enhancing membrane penetration .
Compound Molecular Formula Substituent Biological Activity Reference
Target Compound C₂₄H₂₁N₅O₂S 4-Methoxyphenyl Not reported
Compound 4 (Chloro) C₂₇H₂₀ClF₃N₆S 4-Chlorophenyl Antimicrobial
Compound 5 (Bromo) C₂₇H₂₀BrF₃N₆S 4-Bromophenyl Not reported
Methoxy vs. Halogen Substituents
  • Crystal Packing : Methoxy’s bulkiness may disrupt π-π stacking compared to halogens, altering thermal stability and solubility .
Antimicrobial Pyrazol Derivatives
  • A study on 1-benzoyl pyrazoles (e.g., 3a-g) demonstrated that electron-withdrawing substituents (e.g., nitro groups) enhance antimicrobial activity, while methoxy groups reduce potency due to decreased lipophilicity .
Hydroxy Group Impact
  • The 5-hydroxy group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or DNA), a feature absent in non-hydroxylated analogs like Compounds 4 and 5 .

Q & A

Basic: What are the standard synthetic routes for preparing derivatives of this compound?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach is cyclocondensation of hydrazine derivatives with diketones or chalcones under reflux conditions. For example:

  • Step 1: React 4-(4-methoxyphenyl)thiazole-2-carbaldehyde with phenylhydrazine to form the pyrazole core .
  • Step 2: Introduce methyl groups via alkylation using methyl iodide in basic media (e.g., K₂CO₃/DMF) .
  • Step 3: Hydroxyl group incorporation via demethylation (e.g., BBr₃ in DCM) or oxidation of intermediates .
    Key considerations include solvent choice (e.g., ethanol for reflux, DMF for alkylation) and monitoring via TLC. Yields are optimized by controlling stoichiometry and reaction time (typically 4-12 hours) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:
A combination of 1H/13C NMR, IR, and mass spectrometry is essential:

  • NMR : Assign aromatic protons (δ 6.5-8.5 ppm) and methyl groups (δ 2.0-2.5 ppm). Coupling patterns distinguish pyrazole (J = 2-3 Hz) and thiazole (J = 1-2 Hz) rings .
  • IR : Confirm hydroxyl (3200-3500 cm⁻¹) and methoxy (1250-1300 cm⁻¹) groups .
  • HRMS : Validate molecular weight (±2 ppm accuracy). For example, a parent ion at m/z 450.1452 (C₂₄H₂₂N₄O₂S⁺) .

Advanced: How to resolve contradictions in reported biological activities of similar pyrazolyl derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy → hydroxy) and test against standardized bacterial strains (e.g., S. aureus ATCC 25923) .
  • Dose-Response Curves : Use MIC (Minimum Inhibitory Concentration) assays with ≥3 replicates to ensure reproducibility .
  • Molecular Docking : Compare binding affinities to target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to rationalize activity differences .

Advanced: What crystallographic methods resolve ambiguities in heterocyclic compounds?

Methodological Answer:
For X-ray crystallography:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve twinning with SHELXD (for structure solution) and refine with SHELXL .
  • Hydrogen Bonding Analysis : Apply graph-set notation (e.g., C(6) chains for π-π stacking) using Mercury or PLATON .
  • Validation Tools : Check for disorder with SQUEEZE (in PLATON) and validate geometry with CHECKCIF .

Basic: How to design biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Assays : Follow CLSI guidelines for broth microdilution (e.g., 96-well plates, 18-24 hour incubation). Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells, with IC₅₀ values calculated via nonlinear regression .
  • Positive Controls : Include ciprofloxacin (antibacterial) and doxorubicin (cytotoxicity) for comparative analysis .

Advanced: How to analyze hydrogen bonding patterns in crystalline states?

Methodological Answer:

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., D(donor)-A(acceptor) distances <3.5 Å) using CrystExplorer .
  • Thermal Ellipsoids : Assess bond rigidity via anisotropic displacement parameters in SHELXL .
  • Energy Frameworks : Calculate interaction energies (e.g., E₃₄ = 4.2 kJ/mol for C-H···O bonds) using CrystalExplorer .

Advanced: What computational methods predict enzyme interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around the active site (e.g., 20 ų for 3LD6) and validate with re-docking (RMSD <2.0 Å) .
  • MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields. Analyze binding stability via RMSD/RMSF plots .
  • QSAR Models : Develop using MOE or RDKit. Descriptors include logP, polar surface area, and H-bond counts .

Basic: How to optimize reaction yields during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling steps. Yields improve from 45% to 72% with 10 mol% CuI .
  • Solvent Optimization : Replace ethanol with DMF for polar intermediates (e.g., 25% → 60% yield) .
  • Workup Strategies : Use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Monitor fractions via UV .

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